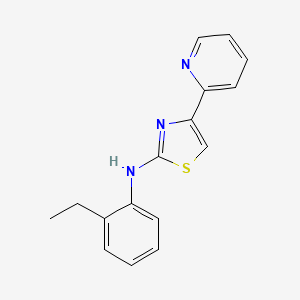

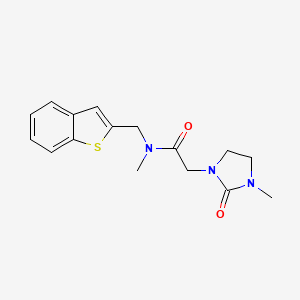

N-(3-methylphenyl)-2-pyrazinecarboxamide

説明

The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Anti-Tubercular Agents

“N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives have been used in the design and synthesis of potent anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Antimycobacterial Evaluation

Substituted N-Phenylpyrazine-2-carboxamides, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been synthesized and evaluated for their antimycobacterial activity . Some of these compounds have shown interesting in vitro antimycobacterial activity .

Treatment of Drug-Resistant Tuberculosis

The analogues of pyrazine and pyrazinamide, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, can exhibit higher anti-TB activity against MTB . They are recommended for isoniazid-resistant and rifampicin susceptible tuberculosis for six months .

Inhibition of Photosynthesis

Some derivatives of “N-(3-methylphenyl)pyrazine-2-carboxamide” have been found to inhibit photosynthesis in spinach chloroplasts .

Antioxidants

Pyrazine derivatives, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been used as antioxidants .

Anti-Auxin Behaviour

A simple pyrazine compound, 3-amino-6-chloro-pyrazine-6-carboxylic acid, has shown anti-auxin behaviour . This suggests that “N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives may also exhibit similar properties.

作用機序

Target of Action

N-(3-methylphenyl)pyrazine-2-carboxamide, also known as N-(3-methylphenyl)-2-pyrazinecarboxamide or Pyrazine-2-carboxylic acid m-tolylamide, primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern.

Mode of Action

It has been found to exhibit significant in vitro antimycobacterial activity . The compound interacts with the bacterium, leading to changes that inhibit its growth and proliferation .

Biochemical Pathways

The downstream effects of this interference include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The compound’s lipophilicity is a key factor related to its cell transmembrane transport and other biological processes . This suggests that the compound may have good bioavailability.

Result of Action

The result of N-(3-methylphenyl)pyrazine-2-carboxamide’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This makes the compound a potential candidate for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of N-(3-methylphenyl)pyrazine-2-carboxamide can be influenced by various environmental factors. For example, the compound’s antimycobacterial activity can be affected by the pH of the environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-methylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-3-2-4-10(7-9)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWRZMFQNLKJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329665 | |

| Record name | N-(3-methylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

353783-37-6 | |

| Record name | N-(3-methylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)

![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide](/img/structure/B5668815.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668834.png)

![4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)

![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)

![2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668859.png)

![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)

![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)